molecular formula C11H8N2 B191983 Norharmane CAS No. 244-63-3

Norharmane

Cat. No. B191983
CAS RN: 244-63-3
M. Wt: 168.19 g/mol
InChI Key: AIFRHYZBTHREPW-UHFFFAOYSA-N
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Patent
US06627637B2

Procedure details

A solution of norharmane (600 mg, 3.57 mmol) in tetrahydrofuran (THF; 50 ml) was treated with bromine (0.40 ml, 7.80 mmol) at RT while stirring. After stirring for 18 h at RT, the reaction was concentrated under reduced pressure and the resulting residue was sonicated in 10% aqueous Na2CO3 (100 ml). The product was filtered and washed with water to give 905 mg of crude product. The crude product was crystallized from xylenes to provide in two crops 580 mg of 7-bromo-β-carboline.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]2[NH:13][C:12]3[CH:11]=[N:10][CH:9]=[CH:8][C:7]=3[C:5]=2[CH:6]=1.[Br:14]Br>O1CCCC1>[Br:14][C:2]1[CH:3]=[C:4]2[C:5]([C:7]3[CH:8]=[CH:9][N:10]=[CH:11][C:12]=3[NH:13]2)=[CH:6][CH:1]=1

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)C=3C=CN=CC3N2
Name
Quantity
0.4 mL
Type
reactant
Smiles
BrBr
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 18 h at RT
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was sonicated in 10% aqueous Na2CO3 (100 ml)
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to give 905 mg of crude product
CUSTOM
Type
CUSTOM
Details
The crude product was crystallized from xylenes

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C=3C=CN=CC3NC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 580 mg
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.